1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone
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Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a complex organic compound featuring a piperazine ring, an isoxazole ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the piperazine and benzo[d][1,3]dioxole groups. Common synthetic routes may involve:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.
Incorporation of the Benzo[d][1,3]dioxole Group: This can be done through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone
- 1-(4-Ethylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone
Uniqueness
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12(22)20-4-6-21(7-5-20)18(23)10-14-9-16(26-19-14)13-2-3-15-17(8-13)25-11-24-15/h2-3,8-9H,4-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKQLDLQGWFTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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